
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is an organic compound that features an imine functional group. The compound is characterized by the presence of an anthracene moiety attached to the nitrogen atom of the imine group, and a phenyl group attached to the carbon atom of the imine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine typically involves the condensation reaction between anthracene-2-carbaldehyde and 2-phenylpropan-1-amine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in an organic solvent such as ethanol or toluene to ensure complete conversion of the starting materials to the desired imine product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of imine synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products would enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and anthracene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted anthracene or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmacophore in drug design and development.
Industry: Used in the synthesis of organic materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine depends on its specific application. In coordination chemistry, the imine nitrogen can coordinate to metal centers, forming stable complexes. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-N-(Anthracen-2-yl)-2-phenylethan-1-imine: Similar structure but with an ethyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylbutan-1-imine: Similar structure but with a butyl group instead of a propyl group.
(1E)-N-(Anthracen-2-yl)-2-phenylpentan-1-imine: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness
(1E)-N-(Anthracen-2-yl)-2-phenylpropan-1-imine is unique due to the specific combination of the anthracene and phenyl groups attached to the imine moiety
Eigenschaften
CAS-Nummer |
61185-85-1 |
|---|---|
Molekularformel |
C23H19N |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-anthracen-2-yl-2-phenylpropan-1-imine |
InChI |
InChI=1S/C23H19N/c1-17(18-7-3-2-4-8-18)16-24-23-12-11-21-13-19-9-5-6-10-20(19)14-22(21)15-23/h2-17H,1H3 |
InChI-Schlüssel |
UMVKDMSYJQGORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=NC1=CC2=CC3=CC=CC=C3C=C2C=C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


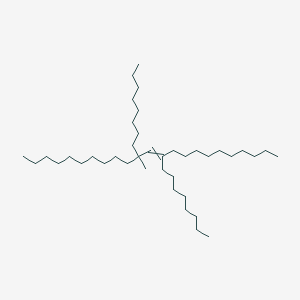
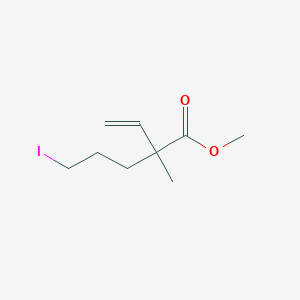
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14600933.png)

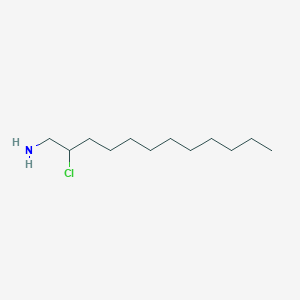
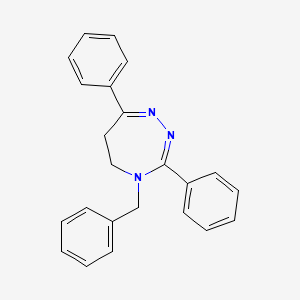

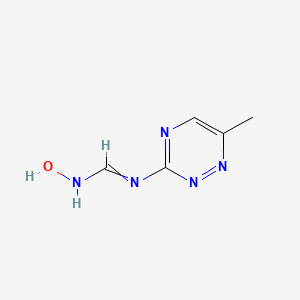
![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)
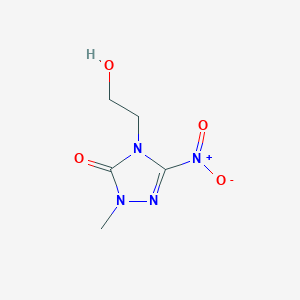

![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)

